2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid

Description

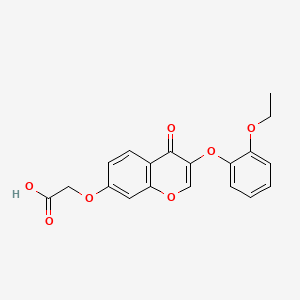

This compound features a chromen-4-one (coumarin) core substituted at position 3 with a 2-ethoxyphenoxy group and at position 7 with an acetic acid moiety via an ether linkage (Figure 1).

Properties

IUPAC Name |

2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-2-23-14-5-3-4-6-15(14)26-17-10-25-16-9-12(24-11-18(20)21)7-8-13(16)19(17)22/h3-10H,2,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCWISCJGXVIIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via an etherification reaction, where the phenol derivative is reacted with an ethyl halide in the presence of a base such as potassium carbonate.

Attachment of the Oxyacetic Acid Group: The oxyacetic acid group can be introduced through an esterification reaction, where the chromen-4-one derivative is reacted with chloroacetic acid in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

Substitution: The ethoxyphenoxy and oxyacetic acid groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Chroman-4-one and other reduced forms.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Antioxidant Properties

Research indicates that 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid exhibits significant antioxidant activity. It has been shown to effectively scavenge free radicals, protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound also demonstrates notable anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory pathways, making it a potential candidate for treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases. The inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) has been observed in vitro.

Medicinal Chemistry Applications

Given its biological activities, this compound is being explored for various medicinal applications:

- Cancer Therapy: Due to its antioxidant properties, the compound may be developed as an adjunct therapy in cancer treatment to mitigate oxidative damage caused by chemotherapy.

- Anti-inflammatory Drugs: Its ability to inhibit inflammatory pathways suggests potential use in developing new anti-inflammatory medications.

- Neuroprotective Agents: The compound's antioxidant activity positions it as a candidate for neuroprotective agents aimed at treating neurodegenerative diseases .

Case Studies

Various studies have investigated the efficacy of this compound in different biological contexts:

- Study on Antioxidant Activity: A study demonstrated that derivatives of chromenone compounds showed significant free radical scavenging activity, indicating potential therapeutic benefits in oxidative stress-related conditions.

- Anti-inflammatory Research: Another study focused on the anti-inflammatory properties of related chromenone derivatives, revealing their capacity to inhibit COX enzymes effectively, suggesting their utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences and similarities with related coumarin derivatives:

Key Observations :

- Position 3 Substituents: The ethoxyphenoxy group in the target compound is bulkier and more lipophilic than methoxyphenyl (e.g., ) or hexyl groups (e.g., ), which may influence membrane permeability and target binding.

- Core Modifications : Chromen-4-one vs. chromen-2-one (e.g., ) alters electronic properties, while fused furan () introduces rigidity, affecting molecular conformation.

Pharmacokinetic Considerations

Biological Activity

2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid is a complex organic compound known for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromen-4-one derivatives, characterized by a chromen backbone with various functional groups that influence its biological activity. The molecular formula is , and it has a molecular weight of 370.35 g/mol. Its structure allows for interactions with multiple biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential in treating inflammatory diseases.

- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various pathogens, including bacteria and fungi.

Antioxidant Activity

Research indicates that this compound demonstrates potent antioxidant activity. This activity has been assessed using various assays, such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). In one study, the compound exhibited an IC50 value comparable to standard antioxidants, suggesting its potential use in preventing oxidative damage in biological systems .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various strains. In vitro studies have reported:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

These findings indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine levels in cell cultures. It was found to significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating its role in modulating inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Antioxidant Activity : A study conducted on the effect of this compound on oxidative stress markers in diabetic rats showed a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione levels, suggesting its protective role against oxidative damage .

- Evaluation of Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound displayed superior activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

- Investigating Anti-inflammatory Properties : A recent publication reported that treatment with this compound led to a decrease in inflammatory markers in an animal model of arthritis, suggesting its therapeutic potential in chronic inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Formation of the chromen-4-one core via condensation of 3-hydroxyacetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) .

- Step 2 : Functionalization at the 7-position via nucleophilic substitution or etherification using bromoacetic acid derivatives under reflux in aprotic solvents (e.g., DMF) .

- Step 3 : Introduction of the 2-ethoxyphenoxy group at the 3-position via Ullmann coupling or SNAr reactions, requiring palladium catalysts or elevated temperatures .

- Optimization Tips : Monitor reaction progress via TLC/HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients). Final purity (>95%) can be confirmed via NMR and LC-MS .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.5–8.5 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH3), and acetic acid protons (δ 3.8–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 410.3 for C20H18O8) ensures molecular formula accuracy .

- X-ray Crystallography : For unambiguous confirmation, single-crystal XRD using SHELXL (e.g., Mercury CSD 2.0 for visualization) resolves bond lengths/angles and packing motifs .

Q. What in vitro biological screening assays are suitable for initial activity profiling?

- Methodological Answer :

- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) or cyclooxygenase (COX) inhibition using Ellman’s method or fluorometric assays. Compare potency to reference inhibitors (e.g., donepezil for AChE) .

- Antioxidant Screening : DPPH/ABTS radical scavenging assays with ascorbic acid as a standard. Measure EC50 values at λ = 517 nm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s chromenone derivatives?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or trifluoromethyl groups) to assess electronic effects on bioactivity .

- Side-Chain Optimization : Replace the acetic acid moiety with esters or amides (e.g., ethyl ester or hydrazide derivatives) to study lipophilicity’s impact on membrane permeability .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or estrogen receptors. Validate predictions with SPR or ITC binding assays .

Q. What strategies resolve contradictions in biological data (e.g., conflicting IC50 values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Use the same batch of compound to minimize batch-to-batch variability .

- Metabolic Stability Check : Test compound stability in cell culture media (e.g., degradation via LC-MS) to rule out false negatives .

- Off-Target Profiling : Screen against unrelated targets (e.g., kinase panels) to identify confounding interactions .

Q. How can crystallographic data inform the design of analogs with improved solubility?

- Methodological Answer :

- Packing Analysis : Use Mercury CSD 2.0 to analyze crystal packing. Identify hydrogen-bonding motifs (e.g., carboxylic acid dimers) that reduce solubility .

- Co-Crystallization : Co-crystallize with co-formers (e.g., nicotinamide) to disrupt tight packing. Assess solubility enhancements via phase solubility diagrams .

- Salt Formation : React the acetic acid group with amines (e.g., trisodium citrate) to form water-soluble salts. Confirm stability via pH-solubility profiling .

Q. What computational methods predict metabolic pathways and toxicity risks?

- Methodological Answer :

- In Silico Metabolism : Use ADMET Predictor or MetaCore to identify likely Phase I/II metabolism sites (e.g., ethoxy group O-dealkylation or glucuronidation of the acetic acid) .

- Toxicity Profiling : Screen for hepatotoxicity using DILI Predict or mitochondrial toxicity via Seahorse XF assays. Cross-validate with zebrafish embryo models .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported enzyme inhibition mechanisms?

- Methodological Answer :

- Mechanistic Replication : Repeat kinetic assays (e.g., Lineweaver-Burk plots) under identical conditions (pH 7.4, 37°C). Vary substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis Studies : If targeting a specific enzyme (e.g., AChE), generate mutant proteins (e.g., E202Q for AChE) to confirm binding residues via SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.